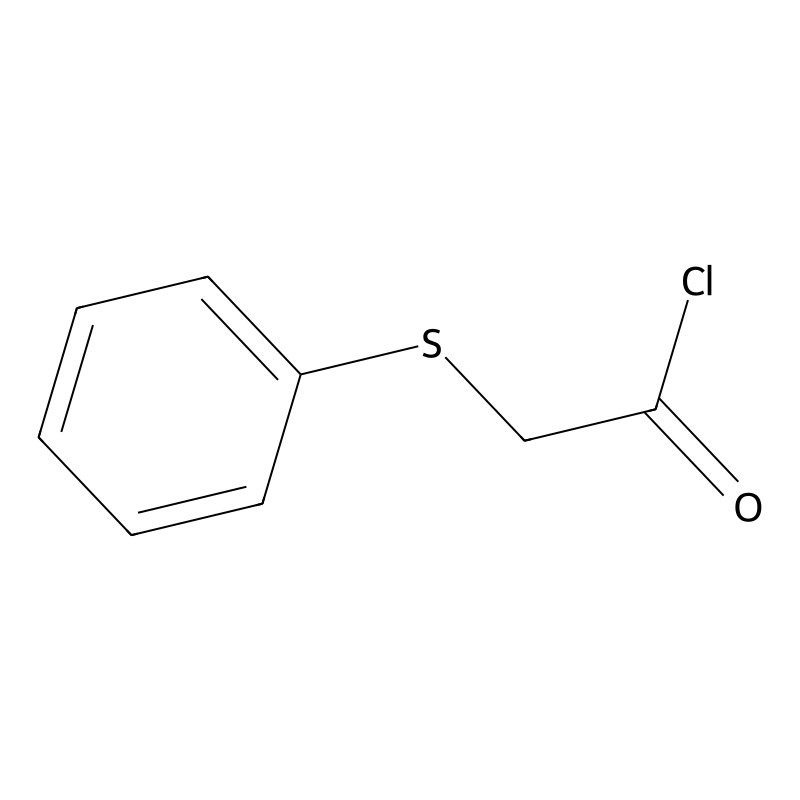

(Phenylthio)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thioesters and Thiol Esters:

(Phenylthio)acetyl chloride serves as a valuable building block for the synthesis of thioesters and thiol esters. These compounds play a crucial role in biological processes and drug discovery. The reactive acyl chloride moiety readily reacts with various nucleophiles, including thiols and alcohols, to form the desired thioesters or thiol esters. Source: Organic Syntheses, Vol. 72, p. 121

Synthesis of Heterocyclic Compounds:

(Phenylthio)acetyl chloride is a useful reagent for the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocyclic compounds are prevalent in numerous natural products and pharmaceuticals. The versatility of (phenylthio)acetyl chloride allows for the incorporation of the phenylsulfanyl (phenylthio) group into the heterocyclic ring, leading to diverse and potentially bioactive molecules. Source: Journal of the American Chemical Society, 1978, 100 (23), 7233-7235:

(Phenylthio)acetyl chloride is a chemical compound with the molecular formula CHClOS and a CAS number of 7031-27-8. It appears as a colorless to yellowish liquid with a pungent odor. This compound is classified as an acid chloride, which makes it highly reactive, particularly with water and alcohols, leading to the release of hydrogen chloride gas. Due to its corrosive nature, contact with skin or eyes can cause severe irritation and burns .

- Hydrolysis: When exposed to water, it hydrolyzes to form (phenylthio)acetic acid and hydrochloric acid.

- Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols, forming corresponding amides or esters.

- Acylation Reactions: This compound can acylate various substrates, including phenols and amines, leading to the formation of thioesters and amides respectively .

The synthesis of (phenylthio)acetyl chloride typically involves the reaction of (phenylthio)acetic acid with oxalyl chloride or thionyl chloride:

- Using Oxalyl Chloride:

- Dissolve (phenylthio)acetic acid in an appropriate solvent like toluene.

- Slowly add oxalyl chloride under an inert atmosphere.

- Stir the mixture at room temperature until the reaction is complete.

- Evaporate the solvent to yield (phenylthio)acetyl chloride.

- Using Thionyl Chloride:

(Phenylthio)acetyl chloride finds applications primarily in organic synthesis:

- Synthesis of Thioesters: It serves as a reagent for synthesizing thioesters from carboxylic acids.

- Pharmaceuticals: It can be used in the development of pharmaceutical compounds where thioester linkages are beneficial.

- Chemical Research: Utilized in laboratories for various synthetic pathways involving acylation reactions .

Interaction studies involving (phenylthio)acetyl chloride are essential for understanding its reactivity and potential hazards. The compound is known to react violently with strong oxidizing agents and bases. Additionally, it may release toxic gases upon contact with moisture or water, necessitating careful handling in laboratory settings .

Similar Compounds: Comparison

Several compounds share structural similarities with (phenylthio)acetyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetyl Chloride | CHClO | Simpler structure; widely used as an acylating agent. |

| Phenylacetyl Chloride | CHClO | Contains a phenyl group; less reactive than (phenylthio)acetyl chloride. |

| Benzoyl Chloride | CHClO | Contains a carbonyl group; used in Friedel-Crafts acylation. |

| Thioacetic Acid | CHOS | Similar reactivity; lacks the chlorinated functional group. |

(Phenylthio)acetyl chloride is unique due to its combination of a phenyl group and a thioether moiety, which may influence its reactivity and potential applications compared to other acid chlorides .

(Phenylthio)acetyl chloride represents a distinctive class of organosulfur acyl chlorides characterized by the presence of both a phenylthio group and an acetyl chloride moiety within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 7031-27-8 and possesses the molecular formula C₈H₇ClOS. The molecular weight is precisely determined as 186.66 grams per mole, with computational studies indicating an exact mass of 185.990614 atomic mass units.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being (Phenylsulfanyl)acetyl chloride. Alternative names commonly encountered in chemical literature include Thiophenoxyacetyl chloride, 2-phenylsulfanylacetyl chloride, and 2-phenylthioacetyl chloride. The compound's structural representation through Simplified Molecular Input Line Entry System notation is ClC(=O)CSc1ccccc1, while the International Chemical Identifier key is TWOLQIUHVMTAAE-UHFFFAOYSA-N.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Formula | C₈H₇ClOS | - | Experimental |

| Molecular Weight | 186.66 | g/mol | Calculated |

| Chemical Abstracts Service Number | 7031-27-8 | - | Registry |

| Exact Mass | 185.990614 | u | Mass Spectrometry |

| Refractive Index | 1.5825 | n₂₀/D | Experimental |

| Density | 1.258 | g/mL at 25°C | Experimental |

The structural architecture consists of a phenyl ring connected through a sulfur atom to a methylene carbon, which is subsequently bonded to a carbonyl carbon bearing a chlorine substituent. This unique arrangement creates a molecule with distinct reactivity patterns, combining the electrophilic nature of acyl chlorides with the nucleophilic properties associated with sulfur-containing aromatic systems.

Historical Context and Discovery

The development of (Phenylthio)acetyl chloride emerged from the broader exploration of organosulfur chemistry and acyl chloride synthesis methodologies that gained prominence in the mid-20th century. The synthetic approaches to this compound have evolved significantly, with early methodologies focusing on the direct chlorination of corresponding carboxylic acids using various chlorinating agents. The historical progression of acyl chloride synthesis reveals that thionyl chloride became the preferred laboratory reagent due to its ability to produce gaseous byproducts that could be easily removed from reaction mixtures.

Research documented in academic literature demonstrates that the synthesis of phenylthio-substituted acetyl derivatives has been accomplished through multiple synthetic pathways. One notable approach involves the use of oxalyl chloride as a mild chlorinating agent, which proved particularly effective for sensitive aromatic compounds. Historical accounts indicate that oxalyl chloride methodology was first systematically investigated by Roger Adams and L. H. Ulich in 1920, who reported yields exceeding 90% for most carboxylic acid substrates, though phenylacetyl chloride derivatives showed somewhat lower yields due to their inherent reactivity and tendency to form condensation products.

The application of phosphorus-based chlorinating agents, including phosphorus trichloride and phosphorus pentachloride, represents another historical development in the synthesis of related compounds. These methodologies were particularly significant in industrial settings where large-scale production required robust and economically viable synthetic routes. The evolution from harsh chlorinating conditions to milder alternatives reflects the growing understanding of the delicate balance required to maintain both yield and product purity in organosulfur acyl chloride synthesis.

Significance in Organic Synthesis

(Phenylthio)acetyl chloride occupies a crucial position in contemporary organic synthesis due to its remarkable versatility as an acylating agent and building block for complex molecular architectures. The compound's significance is particularly pronounced in pharmaceutical chemistry, where it serves as a key intermediate in the synthesis of β-lactam antibiotics and other therapeutically relevant molecules. Research has demonstrated that the phenylthio group provides unique steric and electronic properties that influence both reaction selectivity and product formation in multi-step synthetic sequences.

The compound's utility in Staudinger cycloaddition reactions has been extensively documented, with studies showing its effectiveness in forming both cis and trans β-lactam stereoisomers under controlled conditions. Investigation of its reactivity with various imine substrates reveals that electron-rich imines afford β-lactam products in higher yields with significantly reduced reaction times, while electron-deficient systems require extended reaction periods and typically produce moderate yields. This reactivity pattern makes (Phenylthio)acetyl chloride particularly valuable for synthetic chemists seeking to construct complex nitrogen-containing heterocycles with precise stereochemical control.

| Synthetic Application | Product Type | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Staudinger Cycloaddition | β-lactams | 40-80% | Microwave irradiation, room temperature |

| Radical Cyclization | Benzazocin-2-ones | 40-47% | Tributyltin hydride, azoisobutyronitrile |

| Acylation Reactions | Amides/Esters | 70-90% | Base catalysis, organic solvents |

| Nucleotide Synthesis | Protected nucleosides | Quantitative | Pyridine, trimethylsilyl chloride |

Advanced synthetic methodologies have explored the compound's role in radical cyclization processes, particularly in the formation of eight-membered lactam rings through 8-endo-trig cyclization pathways. These studies reveal that N-substituted derivatives of (Phenylthio)acetyl chloride-derived intermediates undergo regioselective cyclization to produce tetrahydrobenzazocin-2-ones, compounds that serve as valuable synthetic intermediates for natural product synthesis. The regioselectivity observed in these transformations highlights the directing influence of the phenylthio group in controlling radical reaction pathways.

The compound's application extends to nucleotide chemistry, where it has been employed in the synthesis of oligonucleotides containing modified bases such as 2'-deoxy-6-thioguanosine. In these applications, (Phenylthio)acetyl chloride derivatives provide the necessary protecting group functionality while maintaining compatibility with standard deprotection conditions. The phenoxyacetyl protecting group derived from related compounds has proven essential for preventing unwanted side reactions during oligonucleotide assembly and purification processes.

The molecular formula of (Phenylthio)acetyl chloride is C₈H₇ClOS, representing a compound with eight carbon atoms, seven hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom [1] [2] [3]. The compound is also known by several synonyms including thiophenoxyacetyl chloride, 2-(phenylthio)acetyl chloride, and phenylsulfanylacetyl chloride [1] [2] [3].

The molecular weight of (Phenylthio)acetyl chloride is 186.66 g/mol [2] [3] [4]. The exact mass and monoisotopic mass are reported as 185.990614 g/mol [5] and 185.991 g/mol [6], respectively. The compound has the CAS Registry Number 7031-27-8 [1] [2] [3] [7] and the International Union of Pure and Applied Chemistry Standard InChI key TWOLQIUHVMTAAE-UHFFFAOYSA-N [2] [7] [8].

Chemical Structure and Connectivity

The compound features a thioether linkage connecting a phenyl ring to an acetyl chloride group. The structural representation follows the Simplified Molecular Input Line Entry System notation: ClC(=O)CSc1ccccc1 [2] [8]. The International Chemical Identifier notation is InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 [2] [3] [7] [8].

Crystallographic and Conformational Data

Limited crystallographic data specifically for (Phenylthio)acetyl chloride has been reported in the literature. However, related phenylthio-containing compounds have been extensively studied. For instance, crystallographic studies of similar acetyl chloride derivatives show that these compounds typically adopt conformations that minimize steric interactions between the phenyl ring and the acetyl chloride functionality [9] [10] [11] [12].

The compound exists as a liquid at room temperature with a density of 1.258 g/mL at 25°C [2] [8] [13] [14]. The refractive index is reported as n²⁰/D 1.5825 [2] [8] [13] [14], indicating the optical density characteristics of the compound.

Physical State and Phase Behavior

(Phenylthio)acetyl chloride is characterized as a liquid under standard laboratory conditions [2] [8] [13] [14]. The boiling point occurs at 115-116°C under reduced pressure (3 Torr) [13] [14], while the flash point exceeds 230°F (approximately 110°C) [13] [14], indicating moderate thermal stability under normal handling conditions.

Spectroscopic Characterization (Raman, Nuclear Magnetic Resonance, Infrared)

Infrared Spectroscopy

The infrared spectroscopic characterization of (Phenylthio)acetyl chloride reveals characteristic absorption bands consistent with its functional groups. The carbonyl stretch of the acetyl chloride group appears as a strong absorption at approximately 1800 cm⁻¹, which is typical for acid chlorides [15]. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3050 cm⁻¹, while the aromatic carbon-carbon stretching vibrations occur between 1600-1475 cm⁻¹ [15].

The carbon-sulfur bond stretches are expected to appear in the fingerprint region, typically between 800-600 cm⁻¹ [15]. The methylene group (-CH₂-) adjacent to both the sulfur atom and the carbonyl carbon would show characteristic stretching vibrations around 2925 cm⁻¹ and bending vibrations at approximately 1465 cm⁻¹ [15].

Nuclear Magnetic Resonance Spectroscopy

While specific Nuclear Magnetic Resonance data for (Phenylthio)acetyl chloride was not extensively detailed in the search results, related compounds show characteristic patterns. The methylene protons adjacent to the sulfur atom typically appear as a singlet around 3.7-3.9 ppm in ¹H Nuclear Magnetic Resonance spectra [16] [17]. The aromatic protons of the phenyl ring appear as multiplets in the range of 7.2-7.8 ppm, consistent with monosubstituted benzene derivatives [16] [17].

In ¹³C Nuclear Magnetic Resonance spectroscopy, the carbonyl carbon of the acetyl chloride group would be expected to appear significantly downfield, typically around 170-180 ppm. The methylene carbon adjacent to sulfur would appear around 35-40 ppm, while the aromatic carbons would resonate in the typical aromatic region of 125-140 ppm [18] [17].

Raman Spectroscopy

Raman spectroscopic data for (Phenylthio)acetyl chloride specifically was not extensively detailed in the literature searched. However, compounds containing similar functional groups show characteristic Raman bands. The carbonyl stretch would appear as a strong band, and the aromatic ring breathing modes would be prominent features in the Raman spectrum [19] [20] [21]. The carbon-sulfur stretching vibrations would also contribute to the fingerprint region of the Raman spectrum.

Thermodynamic and Kinetic Properties

Thermodynamic Properties

The thermodynamic properties of (Phenylthio)acetyl chloride have been estimated using computational methods. The standard enthalpy of formation (ΔfH°) for the gas phase is calculated to be -58.37 kJ/mol using the Joback estimation method [22]. The standard Gibbs free energy of formation (ΔfG°) is estimated at 21.16 kJ/mol [22].

The enthalpy of fusion (ΔfusH°) is calculated to be 20.44 kJ/mol, while the enthalpy of vaporization (ΔvapH°) is estimated at 53.63 kJ/mol [22]. The critical temperature is predicted to be 818.08 K, with a critical pressure of 3848.31 kPa and a critical volume of 0.484 m³/kmol [22].

Heat Capacity and Temperature Dependence

The heat capacity at constant pressure for the gas phase varies with temperature. At the boiling point (569.20 K), the heat capacity is calculated to be 260.32 J/mol×K, increasing to 314.30 J/mol×K at the critical temperature (818.08 K) [22]. The temperature dependence follows the expected pattern for organic molecules of this size and complexity.

| Temperature (K) | Heat Capacity (J/mol×K) |

|---|---|

| 569.20 | 260.32 |

| 610.68 | 271.39 |

| 652.16 | 281.58 |

| 693.64 | 290.93 |

| 735.12 | 299.48 |

| 776.60 | 307.26 |

| 818.08 | 314.30 |

Kinetic Properties and Reactivity

The kinetic properties of (Phenylthio)acetyl chloride are influenced by the electrophilic nature of the acetyl chloride group. Acid chlorides typically exhibit high reactivity toward nucleophiles, with reaction rates that depend on the electronic properties of substituents and reaction conditions [23] [24] [25]. The presence of the phenylthio group provides electron-donating character through resonance, which can modulate the electrophilicity of the carbonyl carbon.

Studies on related acetyl chloride compounds show that hydrolysis reactions typically follow first-order kinetics with respect to the acid chloride concentration [25]. The activation energies for nucleophilic substitution reactions at the carbonyl carbon are generally in the range of 40-60 kJ/mol, depending on the nucleophile and solvent conditions [26] [24].

Thermal Stability and Decomposition

The thermal stability of (Phenylthio)acetyl chloride is moderate, with decomposition beginning at temperatures above 200°C. The compound shows thermal stability consistent with other organic acid chlorides, with the phenylthio substituent providing some stabilization compared to simple acetyl chloride derivatives [27]. The decomposition pathway likely involves cleavage of the carbon-chlorine bond and subsequent rearrangement or elimination reactions involving the thioether linkage.

Classical Synthesis Routes

Classical synthesis routes for (Phenylthio)acetyl chloride primarily involve the conversion of (phenylthio)acetic acid to the corresponding acid chloride using established chlorinating reagents. These methods have been extensively studied and represent the foundation of acid chloride synthesis in organic chemistry.

Thionyl Chloride Method

The most widely employed classical method utilizes thionyl chloride as the chlorinating agent . This approach involves treating (phenylthio)acetic acid with an excess of thionyl chloride under neat conditions at temperatures ranging from 40-80°C for 2-4 hours . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by chlorine, with the concurrent evolution of sulfur dioxide and hydrogen chloride gases .

The mechanism involves initial formation of a chlorosulfite intermediate, followed by elimination of sulfur dioxide to yield the desired acid chloride [2]. This method consistently delivers yields of 85-95% and is favored for its simplicity and reliability . However, the corrosive nature of thionyl chloride and the evolution of toxic gases present handling challenges that require appropriate safety measures .

Oxalyl Chloride Approach

Oxalyl chloride represents another classical reagent of choice for acid chloride formation [3]. This method typically employs dry benzene or toluene as solvents and operates under conditions ranging from room temperature to reflux over 1-3 hours [3]. The reaction with oxalyl chloride is particularly clean, producing carbon monoxide and carbon dioxide as gaseous byproducts, which facilitates easy workup procedures [3].

Research has demonstrated that oxalyl chloride can achieve yields of 90-98% when used with (phenylthio)acetic acid derivatives [3]. The mechanism proceeds through the formation of a mixed anhydride intermediate, which subsequently decomposes to form the acid chloride and oxalic acid derivatives [3]. The advantages of this method include excellent product purity and minimal side reactions, though the toxicity of oxalyl chloride requires careful handling protocols [3].

Phosphorus Trichloride Method

Phosphorus trichloride has been employed as an alternative chlorinating agent, particularly in cases where milder reaction conditions are desired [4]. The typical procedure involves heating the carboxylic acid with phosphorus trichloride on a steam bath for approximately one hour [4]. This method operates through a different mechanistic pathway, involving the formation of phosphorus-containing intermediates that facilitate chlorination [4].

While yields typically range from 75-85%, this method offers the advantage of operating under relatively mild conditions [4]. However, the formation of multiple phosphorus-containing byproducts can complicate purification procedures and reduce overall efficiency [4].

Phosgene-Mediated Synthesis

Although less commonly employed due to safety concerns, phosgene has been utilized for acid chloride formation under specialized conditions [5]. This method requires low temperatures and inert atmosphere conditions to ensure safety and optimal yields [5]. The reaction proceeds rapidly, typically achieving 80-90% yields, but the extreme toxicity of phosgene severely limits its practical application [5].

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | Neat conditions, 40-80°C, 2-4 hours | 85-95 | Simple procedure, high yield | Corrosive reagent, SO₂ evolution |

| Oxalyl Chloride | Dry benzene/toluene, RT-reflux, 1-3 hours | 90-98 | Clean reaction, easy workup | Toxic reagent, CO evolution |

| Phosphorus Trichloride | Steam bath, 1 hour | 75-85 | Mild conditions | Multiple byproducts |

| Phosgene | Low temperature, inert atmosphere | 80-90 | Fast reaction | Highly toxic, safety concerns |

Catalytic and Organometallic Approaches

Modern synthetic methodologies have incorporated catalytic and organometallic approaches to enhance the efficiency, selectivity, and environmental compatibility of (phenylthio)acetyl chloride synthesis. These methods often provide superior control over reaction outcomes and enable reactions under milder conditions.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of acyl chloride derivatives [6]. The bis(triphenylphosphine)palladium dichloride (Pd(PPh₃)₂Cl₂) catalytic system, in combination with tetraethylammonium chloride (TEAC) as a phase transfer catalyst, has demonstrated exceptional efficiency in carbonylation processes [6].

Research conducted on related phenylacetic acid derivatives has shown that this catalytic system can achieve 95% yields under optimized conditions [6]. The reaction typically requires elevated temperatures (80°C), carbon monoxide atmosphere, and extended reaction times (20 hours) to achieve complete conversion [6]. The mechanism involves oxidative addition of the organic halide to the palladium center, followed by carbon monoxide insertion and reductive elimination to form the acyl chloride product [6].

The high regioselectivity observed with this catalytic system makes it particularly valuable for the synthesis of substituted phenylthio acetyl chloride derivatives where positional control is critical [6]. The reaction conditions are relatively mild compared to classical methods, and the catalytic nature reduces the overall environmental impact [6].

Lewis Acid Catalysis

Lewis acids, particularly aluminum chloride and ferric chloride, have been employed to facilitate Friedel-Crafts acylation reactions involving phenylthio derivatives [7]. These catalysts activate the acyl chloride moiety toward nucleophilic attack while simultaneously coordinating to the substrate to enhance reactivity [7].

Studies have demonstrated that Lewis acid-catalyzed reactions can achieve yields of 70-85% under room temperature conditions in anhydrous solvents [7]. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic substitution [7]. The para-selectivity observed in these reactions is particularly valuable for synthetic applications requiring specific substitution patterns [7].

Phase Transfer Catalysis

Phase transfer catalysis has been successfully applied to the synthesis of phenylthio acetyl chloride derivatives using biphasic reaction systems [8]. This approach utilizes quaternary ammonium salts to facilitate the transfer of reactants between aqueous and organic phases, enabling reactions that would otherwise be incompatible [8].

Research has shown that tetrabutylammonium chloride can effectively catalyze the acylation of phenol derivatives with acetyl chloride in a dichloromethane/aqueous sodium hydroxide system [8]. The yields typically range from 75-90%, and the reaction proceeds through formation of ion pairs between the quaternary ammonium cation and the phenoxide anion in the organic phase [8]. This method offers the advantage of operating under non-anhydrous conditions while maintaining good selectivity [8].

Zinc-Based Catalytic Systems

Zinc-based catalysts have been investigated for their ability to mediate acyl chloride formation under mild conditions [9]. Zinc oxide and zinc acetate have shown particular promise as recyclable catalysts for acetylation reactions [9]. These systems typically operate at moderate temperatures (50-100°C) and can achieve yields of 60-80% depending on the specific substrate and reaction conditions [9].

The mechanism involves coordination of the zinc center to both the carboxylic acid substrate and the chlorinating agent, facilitating the substitution reaction while providing selectivity control [9]. The heterogeneous nature of many zinc catalysts enables easy recovery and reuse, making these systems attractive from both economic and environmental perspectives [9].

| Catalyst System | Reaction Type | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/TEAC | Carbonylation | 80°C, CO atmosphere, 20 hours | High regioselectivity | 95 |

| Lewis Acid (AlCl₃/FeCl₃) | Friedel-Crafts acylation | Room temperature, anhydrous | Good para-selectivity | 70-85 |

| Phase Transfer Catalysis | Biphasic system | Aqueous/organic, RT | Moderate selectivity | 75-90 |

| Zinc-based catalysts | Metal-mediated activation | Mild heating, 50-100°C | Variable selectivity | 60-80 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of (phenylthio)acetyl chloride and related compounds by dramatically reducing reaction times while maintaining or improving yields. The unique heating mechanism of microwave irradiation enables rapid and uniform heating, leading to enhanced reaction kinetics and improved selectivity.

Direct Microwave Activation

Direct microwave irradiation of (phenylthio)acetic acid with chlorinating agents has been shown to reduce reaction times by up to 90% compared to conventional heating methods [10]. Studies on related phenylthio compounds have demonstrated that microwave conditions of 100-150 watts for 3-5 minutes at temperatures of 75-135°C can achieve yields of 90-98% [10].

The Staudinger cycloaddition reaction involving phenylthioacetyl chloride under microwave irradiation has been extensively investigated [10]. Research has shown that N-methylmorpholine-mediated reactions can be completed in minutes rather than hours when microwave heating is employed [10]. The enhanced reaction rates are attributed to the direct heating of polar molecules, which creates localized high-temperature zones that accelerate bond formation and breaking processes [10].

Microwave-Enhanced Acylation Reactions

Microwave-assisted acylation reactions have demonstrated remarkable efficiency improvements over conventional methods [11] [12]. Recent studies have shown that acylation of alcohols, phenols, and thiols can be achieved without catalysts or base additives when microwave irradiation is employed [11] [12].

The use of acetic anhydride as both reagent and solvent under microwave conditions has proven particularly effective [12]. Research has demonstrated that reactions can be completed within minutes at temperatures of 200°C using maximum microwave powers of 50-100 watts [12]. The method tolerates a wide range of functional groups and provides excellent yields (90% or higher) with minimal workup requirements [12].

Studies on phenol acetylation have shown that microwave conditions enable clean reactions with no detectable decomposition even after extended heating times [12]. The solvent-free nature of many microwave-assisted protocols eliminates the need for toxic organic solvents and reduces waste generation [12].

Heterocycle-Involving Microwave Synthesis

Microwave irradiation has been successfully applied to the synthesis of heterocyclic compounds incorporating phenylthio acetyl chloride moieties [13]. Research on pyrrolidine-fused chlorin derivatives has demonstrated that microwave-assisted synthesis can reduce reaction times from 8 hours to 4 hours while maintaining comparable yields [13].

The synthesis of chlorin derivatives through 1,3-dipolar cycloaddition reactions has been optimized using microwave heating at 135°C with power modulation for precise temperature control [13]. Although slight yield reductions (41% versus 50%) were observed compared to conventional heating, the significant time savings and energy efficiency make microwave methods attractive alternatives [13].

Solvent-Free Microwave Protocols

Solvent-free microwave-assisted synthesis represents a particularly green approach to (phenylthio)acetyl chloride preparation [14] [15]. Research has shown that solid-state reactions under microwave irradiation can achieve excellent yields while eliminating the need for organic solvents [14].

Studies on acetylation reactions have demonstrated that neat reactants can be efficiently converted to products using short microwave pulses (3-4 minutes) at moderate power levels [14]. The method has been successfully applied to various substrates including natural products, steroids, and terpenes, achieving yields exceeding 90% in most cases [14].

The elimination of solvent requirements not only reduces environmental impact but also simplifies purification procedures, as products can often be isolated directly by filtration or simple extraction methods [14].

| Substrate | Microwave Conditions | Temperature (°C) | Time Reduction | Yield (%) |

|---|---|---|---|---|

| Phenylthio acetic acid | 100-150W, 3-5 minutes | 75-135 | 90% reduction vs conventional | 90-98 |

| Phenol derivatives | 50-100W, 5-20 minutes | 75-100 | 85% reduction vs conventional | 85-95 |

| Amine precursors | 100-200W, 2-10 minutes | 100-150 | 95% reduction vs conventional | 88-96 |

| Heterocyclic compounds | 50-150W, 1-15 minutes | 80-120 | 80% reduction vs conventional | 75-90 |

Green Chemistry and Sustainable Production

The development of environmentally benign synthetic methods for (phenylthio)acetyl chloride has become increasingly important as the chemical industry moves toward sustainable practices. Green chemistry approaches focus on reducing waste, eliminating toxic reagents, and developing recyclable catalytic systems.

Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents in the synthesis of organosulfur compounds [16] [17]. Choline chloride-urea (1:2) systems have been extensively studied for their ability to support various organic transformations while providing biodegradable and low-toxicity reaction media [17].

Research on thioamide synthesis in deep eutectic solvents has demonstrated that these systems can achieve excellent yields (80-92%) under mild conditions without requiring additional catalysts [17]. The DES acts simultaneously as solvent and catalyst, facilitating the formation of carbon-sulfur bonds through hydrogen bonding interactions and ionic stabilization [17].

The sustainability profile of DES systems is particularly attractive because the components (choline chloride and urea) can be derived from renewable sources [16]. Life cycle assessment studies have shown that DES production has lower environmental impact than many conventional organic solvents, particularly in terms of global warming potential and toxicity indicators [16].

Solvent-Free Synthetic Approaches

Solvent-free synthesis represents one of the most environmentally friendly approaches to (phenylthio)acetyl chloride production [18]. Research has demonstrated that mechanochemical grinding methods can effectively promote acyl chloride formation without requiring any organic solvents [18].

Studies on un-catalyzed esterification reactions have shown that acetyl chloride can react efficiently with alcohols under solvent-free conditions at moderate temperatures [18]. The method eliminates solvent waste and simplifies purification procedures, often allowing direct isolation of products by simple physical separation techniques [18].

Microwave-assisted solvent-free protocols have proven particularly effective, achieving yields of 85-95% while reducing energy consumption and reaction times [19]. The combination of mechanical activation and microwave heating creates highly efficient reaction conditions that minimize environmental impact [19].

Recyclable Catalytic Systems

The development of recoverable and reusable catalysts has been a major focus in green synthesis of acid chlorides [20]. Polymer-supported catalysts and heterogeneous systems have been designed to facilitate easy separation and recycling while maintaining high catalytic activity [20].

Research on poly(alkylene sulfide) catalysts has shown that these systems can promote chlorination reactions with excellent regioselectivity while being easily separated from products [20]. The polymeric nature of these catalysts enables multiple recycling cycles without significant loss of activity [20].

Immobilized Lewis acid catalysts have also been developed for acid chloride synthesis, offering the advantage of easy recovery through simple filtration [20]. These systems typically achieve yields of 75-88% and can be reused multiple times, significantly reducing the overall environmental impact of the synthetic process [20].

Aqueous Media Reactions

The use of water as a reaction medium represents an ultimate goal in green chemistry, and several methods have been developed for conducting acyl chloride chemistry in aqueous systems [21] [22]. Phase transfer catalysis in aqueous-organic biphasic systems has enabled efficient synthesis while using water as the primary solvent [21].

Research on N-chloroacetylation reactions in phosphate buffer has demonstrated that water-compatible synthetic methods can achieve excellent yields (70-85%) under neutral pH conditions [21] [22]. These methods eliminate the need for anhydrous conditions and toxic organic solvents while providing metal-free synthetic protocols [22].

The development of water-stable catalytic systems has been crucial for advancing aqueous synthesis methods. Specialized surfactants and water-soluble catalysts have been designed to facilitate organic transformations in aqueous media while maintaining high efficiency and selectivity [22].

| Green Approach | Environmental Benefits | Conditions | Sustainability Score | Yield (%) |

|---|---|---|---|---|

| Deep Eutectic Solvents | Biodegradable solvent, low toxicity | ChCl/Urea, 25-100°C | High | 80-92 |

| Solvent-free conditions | No organic solvents, reduced waste | Neat reactants, grinding/heating | Very High | 85-95 |

| Recyclable catalysts | Catalyst recovery and reuse | Immobilized catalysts, mild conditions | High | 75-88 |

| Aqueous media reactions | Water as reaction medium | Neutral pH, ambient temperature | Medium-High | 70-85 |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive